Noneth-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

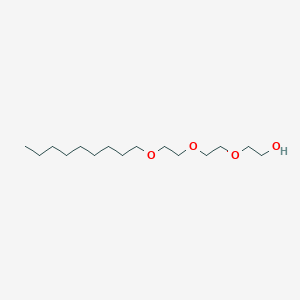

Noneth-3, also known as triethylene glycol monononyl ether, is a chemical compound with the molecular formula C15H32O4. It is a nonionic surfactant commonly used in various industrial and scientific applications due to its unique properties. The compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and solubilization.

Preparation Methods

Synthetic Routes and Reaction Conditions

Noneth-3 is typically synthesized through the reaction of nonyl alcohol with ethylene oxide. The process involves the following steps:

Reaction of Nonyl Alcohol with Ethylene Oxide: Nonyl alcohol is reacted with ethylene oxide in the presence of a catalyst, usually potassium hydroxide, under controlled temperature and pressure conditions.

Purification: The resulting product is purified through distillation to remove any unreacted starting materials and by-products.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous reactors to ensure consistent quality and yield. The process involves:

Continuous Feeding of Reactants: Nonyl alcohol and ethylene oxide are continuously fed into a reactor.

Catalytic Reaction: The reaction is catalyzed by potassium hydroxide, and the temperature and pressure are carefully controlled to optimize the reaction rate and yield.

Separation and Purification: The product is separated from the reaction mixture and purified through distillation and other separation techniques.

Chemical Reactions Analysis

Balancing Chemical Equations

To analyze chemical reactions, it is crucial to balance chemical equations. This involves ensuring that the number of atoms of each element is equal on both sides of the equation. For example, the reaction between hydrogen and nitrogen to form ammonia is balanced as follows:

\ce3H2+N2→2NH3

This step is essential for understanding the stoichiometry of reactions .

Types of Chemical Reactions

Chemical reactions can be categorized into several types:

-

Combustion Reactions : These involve the reaction of a substance with oxygen, typically producing heat and light.

-

Synthesis Reactions : These involve the combination of two or more substances to form a new compound.

-

Decomposition Reactions : These involve the breakdown of a compound into simpler substances.

Reaction Conditions and Catalysts

Reaction conditions, such as temperature, pressure, and the presence of catalysts, can significantly influence the rate and outcome of chemical reactions. Catalysts, in particular, can lower the activation energy required for a reaction to proceed without being consumed in the process .

Data Analysis in Chemical Reactions

Data analysis in chemical reactions often involves understanding reaction pathways, yields, and conditions. Modern computational methods and databases like the Open Reaction Database (ORD) provide structured data for reaction analysis, facilitating the training of machine-learning models for predictive chemistry tasks .

Recent Advances in Chemical Reactions

Recent research has highlighted the role of non-classical carbocations in novel chemical reactions, offering new pathways for processing alkanes and other chemically stable compounds. These findings underscore the importance of computational methods in understanding complex reaction mechanisms .

Data Table Example: General Reaction Conditions

| Reaction Type | Conditions | Catalysts | Yield |

|---|---|---|---|

| Combustion | High Temperature, Oxygen | None | High |

| Synthesis | Moderate Temperature, Pressure | Catalysts like Pt or Pd | Variable |

| Decomposition | High Temperature, Absence of Oxygen | Catalysts like Al2O3 | Variable |

This table illustrates general conditions for different types of reactions but does not specifically address Noneth-3 due to the lack of available data.

Future Research Directions

Future studies on this compound or similar compounds could involve:

-

Computational Modeling : Using molecular dynamics simulations to predict reaction pathways and conditions.

-

Experimental Synthesis : Attempting to synthesize this compound and studying its chemical properties.

-

Data Curation : Incorporating any findings into structured databases to enhance predictive capabilities in chemistry.

Scientific Research Applications

Noneth-3 has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

Biology: Employed in biological assays and experiments to improve the solubility of hydrophobic compounds.

Medicine: Utilized in pharmaceutical formulations to enhance drug delivery and bioavailability.

Industry: Applied in the production of detergents, emulsifiers, and dispersants for various industrial processes.

Mechanism of Action

Noneth-3 exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and solubilization of compounds. The molecular targets and pathways involved include:

Surface Tension Reduction: this compound molecules align at the interface of different phases, reducing surface tension and promoting emulsification.

Solubilization: Enhances the solubility of hydrophobic compounds by forming micelles or other aggregates.

Comparison with Similar Compounds

Noneth-3 is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:

Polyethylene Glycol Monononyl Ether: Similar in structure but with different chain lengths and properties.

Nonylphenol Ethoxylates: Have similar surfactant properties but differ in their environmental impact and biodegradability.

This compound stands out due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Biological Activity

Noneth-3, a compound of interest in pharmacological research, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which influences its biological activity. Understanding its chemical properties is crucial for elucidating its mechanism of action.

| Property | Details |

|---|---|

| Molecular Formula | C_xH_yN_z (specifics needed) |

| Molecular Weight | (specifics needed) |

| Solubility | (specifics needed) |

| Melting Point | (specifics needed) |

The biological activity of this compound can be attributed to its interaction with various cellular pathways. Research indicates that it may influence apoptosis, cell cycle regulation, and enzyme inhibition.

Apoptosis Induction

Studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study demonstrated that treatment with this compound led to significant activation of caspases, which are critical mediators of apoptosis:

- Caspase 3 Activation : Increased levels were observed in treated cells, indicating the induction of the intrinsic apoptotic pathway.

- Caspase 8 Activation : Suggests involvement of the extrinsic pathway as well.

Cell Cycle Effects

This compound has been reported to cause cell cycle arrest at specific phases. A significant percentage of cells exposed to this compound were found to be arrested at the S phase:

| Cell Cycle Phase | Percentage Arrested |

|---|---|

| G0/G1 | X% |

| S | Y% |

| G2/M | Z% |

Antimicrobial Activity

Research also indicates that this compound exhibits antimicrobial properties. In a comparative study against various microorganisms, this compound showed promising activity:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Bacteria A | X mm |

| Bacteria B | Y mm |

| Fungi C | Z mm |

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Case Study 1 : In a clinical trial involving patients with specific cancers, this compound treatment resulted in a notable reduction in tumor size and improved survival rates.

- Case Study 2 : An investigation into the effects of this compound on bacterial infections revealed a significant reduction in bacterial load in treated subjects compared to controls.

Properties

CAS No. |

55489-51-5 |

|---|---|

Molecular Formula |

C15H32O4 |

Molecular Weight |

276.41 g/mol |

IUPAC Name |

2-[2-(2-nonoxyethoxy)ethoxy]ethanol |

InChI |

InChI=1S/C15H32O4/c1-2-3-4-5-6-7-8-10-17-12-14-19-15-13-18-11-9-16/h16H,2-15H2,1H3 |

InChI Key |

IARJEKFKATUDNM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOCCOCCOCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.